BenchChemオンラインストアへようこそ!

4-[(E)-2-(4-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

Lipophilicity Drug-likeness ADME Prediction

4-[(E)-2-(4-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline (CAS 866133-79-1) is a synthetic small molecule (MW 399.5 g/mol, C25H18FNOS) belonging to the thieno[3,2-c]quinoline chemotype. This tricyclic scaffold has been explored for kinase inhibition, most notably as a core for RET inhibitors targeting medullary thyroid cancer.

Molecular Formula C25H18FNOS
Molecular Weight 399.48
CAS No. 866133-79-1
Cat. No. B2601984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(E)-2-(4-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
CAS866133-79-1
Molecular FormulaC25H18FNOS
Molecular Weight399.48
Structural Identifiers
SMILESC1CSC2=C1C(=NC3=C2C=CC=C3OC4=CC=CC=C4)C=CC5=CC=C(C=C5)F
InChIInChI=1S/C25H18FNOS/c26-18-12-9-17(10-13-18)11-14-22-20-15-16-29-25(20)21-7-4-8-23(24(21)27-22)28-19-5-2-1-3-6-19/h1-14H,15-16H2/b14-11+
InChIKeyNQCZVNAFWZTWBH-SDNWHVSQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

866133-79-1: A 6-Phenoxy-2,3-dihydrothieno[3,2-c]quinoline Scaffold for Kinase-Focused Screening Libraries


4-[(E)-2-(4-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline (CAS 866133-79-1) is a synthetic small molecule (MW 399.5 g/mol, C25H18FNOS) [1] belonging to the thieno[3,2-c]quinoline chemotype. This tricyclic scaffold has been explored for kinase inhibition, most notably as a core for RET inhibitors targeting medullary thyroid cancer [2]. The compound features a 4-fluorostyryl substituent at the 4-position and a phenoxy group at the 6-position, a combination that distinguishes it within this emerging class of antiproliferative agents.

Why 4-Fluorostyryl Substitution in 866133-79-1 Cannot Be Assumed Interchangeable with Other Aryl-Analogs


Within the 6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline series, the 4-position aryl substituent profoundly alters electronic character and target engagement. Published SAR from the RET inhibitor program demonstrates that subtle changes at this position—including the specific styryl substituent—drive antiproliferative potency across a >10-fold range [1]. Consequently, 866133-79-1's 4-fluorostyryl group cannot be assumed functionally equivalent to the 2-thienyl (CAS 866133-85-9), 4-nitrophenyl (CAS 866133-75-7), or 2-chlorophenyl (CAS 866133-84-8) congeners, precluding casual interchange in biological screening or medicinal chemistry campaigns.

Quantitative Differentiation: 866133-79-1 vs. Closest Analogs and In-Class Candidates


Physicochemical Differentiation: Lipophilicity (XLogP3-AA) vs. Closest 6-Phenoxy Congeners

866133-79-1 (XLogP3-AA = 6.7) [1] exhibits substantially higher predicted lipophilicity than its 4-nitrophenyl analog CAS 866133-75-7 (XLogP3-AA = 5.7) [2] and its 2-chlorophenyl analog CAS 866133-84-8 (XLogP3-AA = 6.3) [3], while being slightly less lipophilic than its 2-thienyl congener CAS 866133-85-9 (XLogP3-AA = 6.9) [4]. These differences arise directly from the 4-fluorostyryl substituent and affect membrane permeability and solubility predictions, critical factors in selecting screening candidates.

Lipophilicity Drug-likeness ADME Prediction

Hydrogen Bond Acceptor Count Distinguishes 866133-79-1 from Nitro- and Thienyl-Analogs

The target compound contains 4 hydrogen bond acceptors (HBA) [1]—one fewer than the 4-nitrophenyl analog CAS 866133-75-7 (HBA = 5) [2] and one more than the 2-thienyl analog CAS 866133-85-9 (HBA = 3) [3]. This difference directly impacts predicted permeability and solubility, as each additional HBA correlates, on average, with a measurable reduction in passive membrane permeation.

H-bond acceptor count Permeability Off-target promiscuity

Class-Level Evidence: Thieno[3,2-c]quinoline Core Activity in RET-Driven Cancer; Individual 4-Aryl Substituent Contribution Remains Unresolved for 866133-79-1

The thieno[3,2-c]quinoline scaffold has demonstrated antiproliferative activity in the RET-mutant TT (C634R) medullary thyroid cancer cell line. In the 2023 La Monica et al. study, structurally related compounds 6a–d achieved IC50 values in the low micromolar range (the lead compound 1a-e series showed IC50 ~3 μM) [1]. However, 866133-79-1 was NOT among the tested compounds. Its 4-fluorostyryl substituent differs from every compound in the reported SAR series. Therefore, any potency prediction for 866133-79-1 on RET is purely inferential and should not be used for compound selection without confirmatory testing.

RET kinase inhibition Antiproliferative activity Medullary thyroid cancer

Commercial Availability and Purity: Comparable to Analogs but with Limited Supplier Diversity

866133-79-1 is commercially available at 95% purity from multiple vendors including AKSci (cat. 9039CM) and Key Organics (cat. 7W-0365, distributed through J&K Chemical) . Its 2-thienyl congener (CAS 866133-85-9) and 4-nitrophenyl congener (CAS 866133-75-7) are offered at identical purity (95%) , indicating no inherent purity advantage. The fluorinated analog has comparable vendor coverage to other 6-phenoxy series members, though none have extensive multi-supplier sourcing typical of established tool compounds.

Procurement Purity Supply chain

866133-79-1 Application Scenarios: Where the 4-Fluorostyryl Substituent Adds Value Despite Evidence Limitations


Kinase Inhibitor Screening Library Diversification with Halogenated Thienoquinoline Chemotypes

866133-79-1 is best deployed as a diversity element in kinase-focused screening libraries, where the 4-fluorostyryl substituent provides a halogen-specific electronic profile not represented by the 2-thienyl, 4-nitrophenyl, or 2-chlorophenyl congeners. The fluorine atom can participate in orthogonal interactions (e.g., C–F···H–N, C–F···C=O) that may confer target-specific binding advantages, though these remain to be experimentally validated [1]. Procurement is justified when the screening hypothesis specifically requires exploring fluoro-aromatic SAR space beyond commercially available non-halogenated thieno[3,2-c]quinoline analogs.

Medicinal Chemistry Hit-to-Lead Exploration Requiring 4-Fluoro Substitution

For medicinal chemistry programs that have identified a thieno[3,2-c]quinoline hit and are systematically exploring the 4-position SAR, 866133-79-1 represents the direct 4-fluorophenyl entry point. Its computed properties (XLogP3-AA = 6.7, HBA = 4, 0 HBD) place it within acceptable lead-like space [2], though its high lipophilicity may require parallel monitoring of solubility and metabolic stability. This compound should be prioritized over the 4-nitrophenyl analog when reduced HBA count (4 vs. 5) is desired for permeability optimization.

Computational Chemistry and Docking Studies Targeting RET or Related Kinases

The thieno[3,2-c]quinoline core has a demonstrated binding mode within the RET kinase domain as validated by molecular docking studies [3]. 866133-79-1 serves as a computational probe to model the steric and electronic consequences of 4-fluorostyryl substitution within the ATP-binding pocket as compared to 2-thienyl or 2-chlorophenyl analogs. These in silico comparisons can guide the selection of which analog to advance to synthesis and in vitro testing, reducing wasteful procurement.

Academic Research on Fluorinated Heterocyclic Compound Libraries

866133-79-1 is suitable for academic research groups building in-house compound collections focused on fluorinated heterocycles. The 4-fluorophenyl substitution provides a fluorine NMR handle (¹⁹F) for potential binding and metabolism studies, a feature absent in non-fluorinated analogs (e.g., the 2-thienyl derivative). This property may facilitate downstream biophysical characterization, distinguishing it from other series members when fluorine-specific detection methods are planned.

Quote Request

Request a Quote for 4-[(E)-2-(4-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.